N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide
Description
This compound features a 2,4-dimethoxyphenyl group linked via an acetamide bridge to a 1-oxo-1,2-dihydroisoquinolin-5-yl moiety substituted with a 2-ethoxyethyl chain. Though direct pharmacological data are absent in the provided evidence, structural analogs (e.g., EVT-401 in ) suggest possible activity as a P2X7 receptor antagonist, a target in inflammatory diseases like rheumatoid arthritis .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-4-30-13-12-25-11-10-17-18(23(25)27)6-5-7-20(17)31-15-22(26)24-19-9-8-16(28-2)14-21(19)29-3/h5-11,14H,4,12-13,15H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYQIKBOGNSTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethoxyphenyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed examination of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. This compound has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.5 | CDK2 Inhibition |
| A549 (Lung Cancer) | 12.3 | Induction of Apoptosis |
| HeLa (Cervical Cancer) | 10.0 | Cell Cycle Arrest |
The mechanism by which this compound exerts its biological effects involves:
- Inhibition of CDK Activity : The compound binds to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins involved in cell cycle progression .
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in cancer cells .
- Cell Cycle Arrest : The compound induces G1 phase arrest in the cell cycle, effectively halting the proliferation of cancer cells .
In Vivo Studies
In vivo studies using animal models have shown promising results regarding the efficacy of this compound as an anticancer agent. For instance:
- A study involving xenograft models demonstrated a significant reduction in tumor size following treatment with this compound compared to control groups .
Clinical Relevance
While preclinical studies are promising, further clinical trials are necessary to establish the safety and efficacy profile in humans. Current research is focused on optimizing dosing regimens and understanding the pharmacokinetics and pharmacodynamics of the compound .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Phenyl ring substituents : Methoxy (target compound), methyl (–2), halogen (), and nitro groups ().
- Isoquinoline/thiazolidinone core: The target compound’s dihydroisoquinoline contrasts with thiazolidinone () or triazole () cores in other analogs.
- Side chains : Ethoxyethyl (target) vs. fluorobenzyl (–2), hydroxypropyl (), or sulfanyl groups (–14).
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Pharmacokinetic and Toxicity Considerations
Q & A
Q. How can computational chemistry guide the design of derivatives with enhanced selectivity?
- Methodological Answer : Use QSAR models to correlate electronic properties (e.g., logP, H-bond donors) with activity. Tools like Schrödinger’s Glide or MOE dock derivatives into target pockets, prioritizing compounds with lower binding energies. MD simulations (e.g., GROMACS) assess binding stability over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
